REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[N:8]=[CH:7][CH:6]=[CH:5]2.C(=O)([O-])[O-].[Na+].[Na+].C[C:20]([N:22](C)C)=O>[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+].C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:12][C:11]1[CH:10]=[C:9]2[C:4]([CH:5]=[CH:6][CH:7]=[N:8]2)=[CH:3][C:2]=1[C:20]#[N:22] |f:1.2.3,5.6.7.8.9,10.11.12|
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Name
|
|
Quantity
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4.9 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=CC=NC2=CC1F
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Name
|
|
Quantity
|
2.34 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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38 mL
|
Type
|
reactant
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
2.65 g
|
Type
|
catalyst
|
Smiles
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[Fe-4](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+].[K+]
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Name
|
|
Quantity
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0.248 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The system was purged with nitrogen for 15 min
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Duration
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15 min
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through celite
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Type
|
WASH
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Details
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washed with ethyl acetate
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Type
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WASH
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Details
|
The organic layer was washed with brine solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
The crude product was purified by column chromatography with ethyl acetate
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Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C2C=CC=NC2=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |